molecular formula C9H8BrN3 B8013025 6-Bromo-2-methylquinazolin-4-amine

6-Bromo-2-methylquinazolin-4-amine

Cat. No.: B8013025
M. Wt: 238.08 g/mol
InChI Key: YCENJNAPFYAUHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzoic acid derivatives with suitable brominating agents to introduce the bromine atom at the 6th position. The subsequent cyclization with formamide or similar reagents yields the quinazoline core .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis and metal-catalyzed reactions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states and functionalized products .

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-methylquinazolin-4-amine is unique due to the presence of the bromine, methyl, and amine groups, which collectively contribute to its distinct chemical reactivity and biological activities. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse pharmacological effects .

Properties

IUPAC Name

6-bromo-2-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCENJNAPFYAUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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